N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-11-7-8-16(14(19)9-11)21-17(23)10-22-12(2)20-15-6-4-3-5-13(15)18(22)24/h7-9H,3-6,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFNXXYYDREOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C16H18BrN3O. Its structure includes a bromo-substituted aromatic ring and a hexahydroquinazoline moiety, which are critical for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H18BrN3O |
| Molecular Weight | 364.24 g/mol |
| Key Functional Groups | Bromo group, acetamide group, quinazoline |
Research indicates that compounds like this compound may exert their effects through various mechanisms:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to modulate the activity of IDO, an enzyme involved in the immune response. Inhibition of IDO can enhance anti-cancer treatments by preventing tumor-induced immunosuppression .
- Antimicrobial Activity : Preliminary studies suggest that related acetamides exhibit moderate activity against certain gram-positive bacteria. The presence of specific substituents influences this activity .
- Cytotoxicity Against Tumor Cells : Similar compounds have demonstrated significant cytotoxic effects on various tumor cell lines in vitro .
Case Study 1: Antitumor Activity
In a study examining the antitumor potential of related compounds, it was found that certain derivatives showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Screening
A series of acetamide derivatives were tested against multiple bacterial strains. The results indicated that the presence of bulky lipophilic groups enhanced antimicrobial activity. Compounds with para-substitutions were particularly effective against gram-positive organisms .
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms. The presence of the bromine atom and the quinazoline moiety are believed to enhance the compound's interaction with biological targets involved in cancer progression .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes or signaling molecules involved in inflammation. This application is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits .
Biological Research
1. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. The compound's structure allows it to interact with various enzymes, making it a valuable tool for understanding enzyme kinetics and mechanisms of action .
2. Protein-Ligand Interaction
The compound's ability to bind to specific proteins makes it suitable for studying protein-ligand interactions. This is crucial for drug design and development as understanding these interactions can lead to the identification of new therapeutic targets .
Case Studies
Comparison with Similar Compounds
Hexahydroquinazolinone Derivatives
- N-(1-(((2-BR-Anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-chloroacetamide (406915-48-8): This compound replaces the hexahydroquinazolinone core with a trichloroethyl group and introduces a thiourea linkage.
- 573669-21-3 (N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide): Features a sulfur-incorporated benzothienopyrimidine core instead of quinazolinone. The sulfanyl group may enhance π-π stacking interactions but could reduce metabolic stability due to susceptibility to oxidation .
Quinazolinone Derivatives with Varied Substituents
- 4a (2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide): Contains a dihydroquinazolinone core with a sulfanyl bridge. However, the thiazolidinone tail introduces polar groups that may affect membrane permeability .
- 6a (6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl) quinazolin-4(3H)-one): Substitutes the hexahydroquinazolinone with a naphthalene group, increasing aromatic surface area for hydrophobic interactions. The azetidinone ring introduces strain, which might enhance reactivity but reduce stability .
Physicochemical and Pharmacological Properties
*LogP values estimated via computational tools (e.g., ChemDraw).
- Lipophilicity: The target compound’s LogP (~3.2) balances membrane permeability and solubility.
- Bioactivity: Quinazolinones are known for kinase inhibition (e.g., EGFR), while sulfanyl-containing analogues (e.g., 573669-21-3) may target cysteine proteases .
Challenges and Opportunities
- Stereochemical Complexity: The hexahydroquinazolinone core in the target compound may exhibit chair-boat conformational flexibility, complicating crystallography studies (SHELX programs are recommended for refinement ).
- Bromine vs.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-bromo-4-methylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide?
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Formation of the hexahydroquinazolinone core through cyclocondensation of substituted cyclohexanones with urea or thiourea derivatives under acidic or basic conditions.
- Step 2 : Functionalization of the quinazolinone ring via alkylation or acylation reactions. For example, coupling the acetamide side chain using carbodiimide-mediated amidation (e.g., EDC/HCl) in dichloromethane with triethylamine as a base .
- Step 3 : Introduction of the 2-bromo-4-methylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reaction progress is monitored by TLC or HPLC, with purification via column chromatography or recrystallization .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent integration and connectivity. For instance, the acetamide carbonyl signal appears at ~168–170 ppm in C NMR, while aromatic protons resonate between 6.5–8.0 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm C=O stretches (amide and quinazolinone) .
Q. What crystallographic techniques are used to determine its molecular structure?
Single-crystal X-ray diffraction (SCXRD) is employed:
- Crystals are grown via slow evaporation of dichloromethane or methanol solutions.
- Data collection at 298 K using Mo-Kα radiation, with refinement software (e.g., SHELXL) to resolve bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed spectra (e.g., unexpected splitting in NMR) may arise from:
- Conformational isomerism : Use variable-temperature NMR or DFT calculations to assess energy barriers between rotamers.
- Crystal packing effects : Compare solution-phase (NMR) and solid-state (SCXRD) data to identify packing-induced distortions .
- Impurity interference : Employ 2D NMR (COSY, HSQC) or LC-MS to isolate and identify minor components .
Q. What experimental strategies optimize the compound’s bioactivity in antimicrobial assays?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromo vs. chloro, methyl vs. methoxy) and evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
- Mechanistic studies : Use fluorescence quenching or molecular docking to assess interactions with bacterial targets (e.g., DNA gyrase or penicillin-binding proteins) .
- Synergistic effects : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation .
Q. How does the compound’s crystal structure influence its reactivity or stability?
- Hydrogen bonding networks : SCXRD reveals N–H···O and C–H···F interactions that stabilize the solid-state structure, potentially reducing hydrolytic degradation.
- Torsional angles : Dihedral angles between aromatic rings (e.g., 66.4° in related derivatives) affect π-π stacking and solubility, which can be tuned via substituent engineering .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
- Molecular dynamics (MD) simulations : Model binding to serum albumin or metabolic enzymes (e.g., cytochrome P450) to predict half-life and clearance .
Methodological Notes
- Synthetic Optimization : Replace traditional heating with microwave-assisted synthesis to reduce reaction times (e.g., from 3 h to 30 min) while improving yields .
- Biological Assay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across multiple cell lines or bacterial strains to ensure reproducibility .
- Data Validation : Cross-reference SCXRD data with Cambridge Structural Database (CSD) entries for analogous compounds to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
